4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one
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Overview
Description
4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with a dimethoxyphenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of an acid catalyst to form the intermediate 3,4-dimethoxyphenylacetone. This intermediate is then reacted with ethylene glycol under acidic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing deep eutectic solvents, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in organic synthesis.
3,4-Dimethoxyphenol: Employed in the preparation of various derivatives with biological activities.
Uniqueness: 4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
CAS No. |
78110-33-5 |
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Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H18O5/c1-13(2)14(3,19-12(15)18-13)9-6-7-10(16-4)11(8-9)17-5/h6-8H,1-5H3 |
InChI Key |
DCLCSXCCFKDIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)O1)(C)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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